1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorobenzoyl group, a hydroxy group, and a pyridinyl group
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-24(2)11-4-12-25-18(15-5-3-10-23-13-15)17(20(27)21(25)28)19(26)14-6-8-16(22)9-7-14/h3,5-10,13,18,26H,4,11-12H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXKCBCZXXGXTQ-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common route starts with the preparation of the intermediate compounds, such as 3-(dimethylamino)-1-propylamine and 4-fluorobenzoyl chloride. These intermediates are then reacted under controlled conditions to form the final product.
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Step 1: Preparation of 3-(dimethylamino)-1-propylamine
Reagents: Dimethylamine, 1,3-dibromopropane
Conditions: Reflux in ethanol
Reaction: Dimethylamine reacts with 1,3-dibromopropane to form 3-(dimethylamino)-1-propylamine.
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Step 2: Preparation of 4-fluorobenzoyl chloride
Reagents: 4-fluorobenzoic acid, thionyl chloride
Conditions: Reflux
Reaction: 4-fluorobenzoic acid reacts with thionyl chloride to form 4-fluorobenzoyl chloride.
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Step 3: Formation of the final compound
Reagents: 3-(dimethylamino)-1-propylamine, 4-fluorobenzoyl chloride, pyridine, and other necessary reagents
Conditions: Controlled temperature and pH
Reaction: The intermediates are reacted together to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
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Oxidation: The hydroxy group can be oxidized to form a ketone.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Corresponding ketone derivative
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Reduction: The carbonyl group can be reduced to form an alcohol.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Corresponding alcohol derivative
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Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic medium
Products: Substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Conditions: Acidic, basic, anhydrous
Scientific Research Applications
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may interact with neurotransmitter receptors, while the fluorobenzoyl group may enhance the compound’s binding affinity and specificity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(dimethylamino)propyl]-4-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
- 4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzoyl group enhances its binding affinity, while the pyridinyl group provides additional sites for interaction with biological targets. This combination of features makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
